

Western blot protocol for p-SRC after Dasatinib treatment

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Compound of Interest

Compound Name: **Dasatinib**
Cat. No.: **B000230**

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Application Notes and Protocols

Topic: Western Blot Protocol for Phosphorylated SRC (p-SRC) Analysis Following **Dasatinib** Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Src, a non-receptor tyrosine kinase, is a proto-oncogene that is integral to regulating a wide array of cellular functions, including proliferation, survival, migration, and adhesion. The activation of Src is critically controlled by the phosphorylation of specific tyrosine residues. Phosphorylation at Tyrosine 416 (Y416) within the activation loop signifies the catalytically active state of Src, making it a crucial biomarker for Src-driven oncogenic signaling.

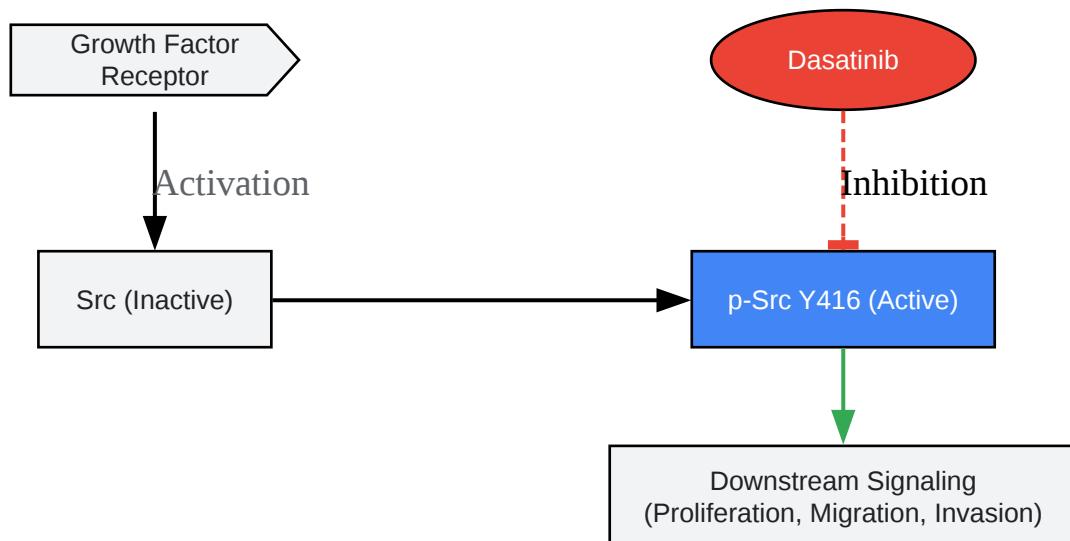
Dasatinib is a potent, oral multi-targeted tyrosine kinase inhibitor. It effectively targets several kinases, with primary activity against the BCR-ABL fusion protein and the SRC family of kinases (SFKs), including SRC, LYN, YES, and FYN. **Dasatinib** functions by binding to the ATP-binding site of the kinase domain, which blocks autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition ultimately leads to reduced cancer cell proliferation, survival, and metastasis.

This document provides a comprehensive protocol for utilizing Western blotting to detect and quantify the levels of phosphorylated Src (p-SRC Y416) in cultured cells following treatment

with **Dasatinib**. This method is essential for assessing the pharmacodynamic effects of **Dasatinib** and other SRC inhibitors.

Signaling Pathway and Mechanism of Action

Dasatinib exerts its therapeutic effect by inhibiting SRC kinase activity. This prevents the autophosphorylation of SRC at the Y416 residue, thereby blocking the activation of downstream pathways responsible for cell growth and invasion.



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Caption: Dasatinib inhibits SRC activation and downstream signaling.

Quantitative Data Summary

The following tables provide recommended starting parameters for the experimental protocol. Optimization may be required depending on the specific cell line and experimental conditions.

Table 1: **Dasatinib** Treatment Conditions

Parameter	Recommendation	Notes
Cell Seeding Density	1-2 x 10⁶ cells	Per 60 mm dish, aim for 70-80% confluence at time of lysis.
Dasatinib Concentration	1 - 100 nM	A dose-response curve is recommended to determine the optimal concentration.
Incubation Time	4 - 24 hours	Time-course experiments are advised to identify the optimal treatment duration.

| Vehicle Control | DMSO | Use the same volume as the highest concentration of **Dasatinib**. |

Table 2: Antibody Dilutions and Incubation Conditions

Antibody	Host	Dilution	Incubation	Blocking Buffer
Anti-p-SRC (Y416)	Rabbit	1:1000	Overnight at 4°C	5% BSA in TBST
Anti-Total SRC	Rabbit	1:1000	Overnight at 4°C	5% Non-fat Milk in TBST
Loading Control (Actin)	Mouse	1:5000	1 hour at RT	5% Non-fat Milk in TBST
Anti-Rabbit IgG-HRP	Goat	1:2000-1:10000	1 hour at RT	Same as primary

| Anti-Mouse IgG-HRP | Goat | 1:5000-1:10000 | 1 hour at RT | Same as primary |

Detailed Experimental Protocol

This protocol outlines the steps for treating cultured cells with **Dasatinib** and subsequently analyzing p-SRC levels via Western blot.

Cell Culture and Dasatinib Treatment

- Cell Plating: Seed cells in 6-well plates or 60 mm dishes and allow them to attach and grow to 70-80% confluence.
- Starvation (Optional): To reduce basal phosphorylation levels, serum-starve cells for 16-24 hours prior to treatment, if applicable to the experimental design.
- Treatment: Treat cells with the desired concentrations of **Dasatinib** (e.g., 1, 10, 50, 100 nM) for the chosen duration (e.g., 24 hours). Include a vehicle-only control (DMSO).

Cell Lysis and Protein Extraction

Critical Note: Perform all lysis steps on ice with ice-cold buffers to preserve protein phosphorylation.

- Wash Cells: Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
- Prepare Lysis Buffer: Use a modified RIPA buffer or a specialized phospho-protein lysis buffer. Immediately before use, supplement the buffer with protease and phosphatase inhibitor cocktails.
 - Modified RIPA Buffer Recipe: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS, supplemented with inhibitors.
- Lyse Cells: Add 100-200 µL of ice-cold lysis buffer to each well/dish. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate: Incubate the lysate on ice for 30 minutes with occasional vortexing.
- Clarify Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
- Collect Supernatant: Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled tube. Avoid disturbing the pellet.

Protein Quantification

- Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's instructions.
- Normalize the concentration of all samples by adding lysis buffer to ensure equal protein loading.

SDS-PAGE and Western Transfer

- Prepare Samples: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer.
- Denature: Boil the samples at 95-100°C for 5-10 minutes.
- Load Gel: Load the denatured samples and a protein molecular weight marker onto a 4-12% SDS-polyacrylamide gel.
- Electrophoresis: Run the gel until the dye front reaches the bottom.
- Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

Immunoblotting

- Block Membrane: Block the membrane with 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature. Note: Avoid using milk for blocking when probing for phosphoproteins as it contains casein, which can increase background.
- Primary Antibody Incubation (p-SRC): Incubate the membrane with anti-p-SRC (Y416) antibody (diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.
- Wash: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
- Wash: Wash the membrane three times for 10 minutes each with TBST.

Detection and Analysis

- Detection: Prepare a chemiluminescent substrate (ECL) according to the manufacturer's instructions and apply it to the membrane.
- Imaging: Capture the chemiluminescent signal using a digital imaging system.
- Stripping and Reprobing: To normalize for protein levels, the membrane can be stripped and re-probed for total SRC and a loading control (e.g., β -Actin or GAPDH).
- Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). For each sample, normalize the p-SRC band intensity to the corresponding total SRC band intensity, and then normalize this ratio to the loading control.

Experimental Workflow Diagram

The diagram below outlines the major steps of the Western blot protocol.



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Caption: Western blot experimental workflow.

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